molecular formula C13H10Cl2O4S B4684422 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate

2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate

Cat. No.: B4684422
M. Wt: 333.2 g/mol
InChI Key: AQLIORXTEXHFJP-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of two chlorine atoms on the phenyl ring and a methoxy group on the benzene ring, along with a sulfonate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate typically involves the sulfonation of 2,5-dichlorophenol followed by esterification with 4-methoxybenzenesulfonyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.

    Electrophilic Aromatic Substitution: The methoxy group on the benzene ring can activate the ring towards electrophilic substitution reactions, such as nitration or halogenation.

    Hydrolysis: The sulfonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like sulfuric acid.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Phenolic derivatives.

    Electrophilic Aromatic Substitution: Nitro or halogenated derivatives.

    Hydrolysis: Sulfonic acid and alcohol.

Scientific Research Applications

2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the sulfonate ester group can enhance the compound’s solubility and reactivity, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenol: Lacks the methoxy and sulfonate ester groups, making it less reactive in certain chemical reactions.

    4-Methoxybenzenesulfonyl Chloride: Contains the sulfonate ester group but lacks the dichlorophenyl moiety, limiting its applications in specific synthetic routes.

    2,5-Dichloroanisole: Contains the methoxy group but lacks the sulfonate ester group, affecting its solubility and reactivity.

Uniqueness

2,5-Dichlorophenyl 4-methoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile compound for use in various chemical and biological applications.

Properties

IUPAC Name

(2,5-dichlorophenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O4S/c1-18-10-3-5-11(6-4-10)20(16,17)19-13-8-9(14)2-7-12(13)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLIORXTEXHFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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